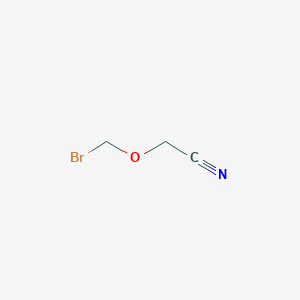
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- is a heterocyclic compound that features a benzoxadiazine ring system with a nitro group at the 7th position and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- typically involves the formation of the benzoxadiazine ring followed by the introduction of the nitro and carboxylic acid groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of o-nitroaniline with chloroacetic acid in the presence of a base can lead to the formation of the desired benzoxadiazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzoxadiazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-amino-, while oxidation of the carboxylic acid group can produce 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-.
Scientific Research Applications
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxadiazine derivatives, such as:
- 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-amino-
- 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-
- 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-methyl-
Uniqueness
What sets 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- apart from similar compounds is the presence of the nitro group, which can impart unique chemical and biological properties.
Properties
CAS No. |
58758-36-4 |
|---|---|
Molecular Formula |
C8H5N3O5 |
Molecular Weight |
223.14 g/mol |
IUPAC Name |
7-nitro-2H-1,2,4-benzoxadiazine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O5/c12-8(13)7-9-5-2-1-4(11(14)15)3-6(5)16-10-7/h1-3H,(H,9,10)(H,12,13) |
InChI Key |
HOYUBPVXTIQHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ONC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)

![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)

silane](/img/structure/B14614565.png)

![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)




![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)

